(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride
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Overview
Description
(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt form of (2-Methyl-1,4-dioxan-2-yl)methanamine, which is characterized by a dioxane ring substituted with a methyl group and an amine group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2-methyl-1,4-dioxane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is usually purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated derivatives .
Scientific Research Applications
(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The dioxane ring structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanamine: The base form of the compound without the hydrochloride salt.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine: A similar compound with a different ring structure.
(2-Methyl-1,4-dioxan-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is unique due to its specific combination of a dioxane ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(4-7)5-8-2-3-9-6;/h2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQMKCUQXLDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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